Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate
Description
Contextualization within Sulfonamide and Glycine (B1666218) Derivative Chemistry
The molecular architecture of Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate features a sulfonamide group, a cornerstone of many therapeutic agents. The sulfonamide functional group (-S(=O)₂-N-) is a key pharmacophore, and its derivatives have been explored for a wide range of biological activities. researchgate.net The presence of the 4-fluorophenyl group attached to the sulfonyl moiety is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, potentially influencing its biological activity and pharmacokinetic profile.
Furthermore, the compound is a derivative of glycine, the simplest proteinogenic amino acid. Specifically, it is the methyl ester of N-(4-fluorophenylsulfonyl)glycine. The esterification of the glycine carboxyl group to a methyl ester is a common chemical modification that can alter a compound's solubility and cell permeability. The linkage of the sulfonamide group to the amino group of glycine creates an N-arylsulfonylamino acid ester, a class of compounds that has been investigated for various biological activities.
Historical Perspective on Research Evolution for Analogous Structures
The journey of sulfonamide-containing compounds in science has been transformative. The discovery of the antibacterial properties of prontosil, the first sulfonamide drug, in the 1930s marked a pivotal moment in medicine. This led to the development of a vast library of sulfonamide-based antibiotics. Over the decades, the research focus has expanded significantly beyond antibacterial agents.
The evolution of research on analogous N-arylsulfonylamino acid derivatives has seen them investigated for a variety of therapeutic applications. By modifying the aromatic ring of the sulfonyl group and the amino acid portion, researchers have explored these compounds as potential enzyme inhibitors, anticonvulsants, and anti-inflammatory agents. This historical progression from simple antibacterial agents to a diverse range of biologically active molecules underscores the versatility of the sulfonamide scaffold in drug discovery.
Current Research Landscape and Unaddressed Scientific Questions
The current research landscape for N-arylsulfonylamino acid esters is characterized by their continued exploration in medicinal chemistry. Scientists are designing and synthesizing novel derivatives with the aim of identifying compounds with improved potency and selectivity for various biological targets. These targets include enzymes such as carbonic anhydrases, proteases, and kinases, which are implicated in a range of diseases.
Despite the broad interest in this class of compounds, specific research on this compound is not prominent in the published literature. This presents several unaddressed scientific questions:
Synthetic Optimization: While general methods for the synthesis of N-arylsulfonylamino acid esters are established, the optimal and most efficient synthetic route specifically for this compound has not been detailed.
Physicochemical Characterization: Comprehensive experimental data on the physicochemical properties of this compound, such as its solubility, pKa, and lipophilicity, are not readily available.
Biological Activity Profile: The full spectrum of biological activities of this compound remains to be elucidated. Systematic screening against a variety of biological targets could reveal potential therapeutic applications.
Structure-Activity Relationships (SAR): Without a focused research program on this compound and its close analogues, the structure-activity relationships that govern its potential biological effects are unknown.
The lack of specific data highlights an opportunity for further investigation into this particular molecule to fully understand its chemical and biological properties.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table presents predicted physicochemical properties. These values are computationally derived and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₄S | - |
| Molecular Weight | 247.24 g/mol | - |
| XLogP3 | 1.2 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 5 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
| Exact Mass | 247.03146 g/mol | Predicted |
| Monoisotopic Mass | 247.03146 g/mol | Predicted |
| Topological Polar Surface Area | 87.0 Ų | Predicted |
| Heavy Atom Count | 16 | Predicted |
| Formal Charge | 0 | Predicted |
| Complexity | 335 | Predicted |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOMTDETIOPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 4 Fluorophenyl Sulfonylamino Acetate and Its Precursors
Convergent Synthesis Approaches
Convergent synthesis strategies for Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate involve the independent synthesis of key precursors, which are then combined in the final steps to form the target molecule. This approach is often favored for its efficiency and ability to maximize yield.
Multistep Synthesis from Readily Available Starting Materials
The most common convergent synthesis of this compound involves a two-pronged approach: the preparation of 4-fluorophenylsulfonyl chloride and methyl 2-aminoacetate hydrochloride, followed by their coupling.
Synthesis of 4-Fluorophenylsulfonyl Chloride: This key intermediate is typically synthesized from 4-fluorobenzenethiol. The synthesis involves the oxidative chlorination of the thiol. Various reagents can be employed for this transformation, with a combination of an oxidizing agent and a chloride source.
Synthesis of Methyl 2-aminoacetate Hydrochloride: Methyl 2-aminoacetate hydrochloride, the ester component, can be prepared from the readily available amino acid, glycine (B1666218). A common method involves the esterification of glycine in methanol (B129727) with the aid of an acid catalyst, such as thionyl chloride or concentrated sulfuric acid. For instance, glycine can be treated with thionyl chloride in methanol, leading to the formation of the desired methyl ester hydrochloride in high yield. This salt is often preferred due to the instability of the free amino ester, which can be prone to polymerization.
Coupling Reaction: The final step in this convergent synthesis is the N-sulfonylation of methyl 2-aminoacetate with 4-fluorophenylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. A variety of bases and solvent systems can be employed, and the choice often depends on the scale of the reaction and the desired purity of the product.
Table 1: Representative Conditions for the Synthesis of N-Arylsulfonyl Amino Esters
| Entry | Amine Component | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| 1 | Glycine Methyl Ester HCl | 4-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane | >90 |
| 2 | Alanine Ethyl Ester HCl | Benzenesulfonyl Chloride | Pyridine | Tetrahydrofuran | 85-95 |
| 3 | Leucine Methyl Ester HCl | 4-Nitrobenzenesulfonyl Chloride | Sodium Carbonate | Water/Dioxane | 80-90 |
This table presents generalized conditions based on the synthesis of analogous N-arylsulfonyl amino esters.
Strategic Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound logically deconstructs the molecule into its constituent precursors, guiding the synthetic plan.
The primary disconnection is at the sulfonamide bond (S-N bond), which is a robust and common disconnection for this class of compounds. This leads to two key synthons: a 4-fluorophenylsulfonyl cation equivalent and a methyl 2-aminoacetate anion equivalent.
Disconnection 1 (S-N bond):
Target: this compound
Precursors: 4-Fluorophenylsulfonyl chloride (as the electrophilic partner) and Methyl 2-aminoacetate (as the nucleophilic partner).
Further retrosynthetic analysis of these precursors leads to simpler, commercially available starting materials:
Retrosynthesis of 4-Fluorophenylsulfonyl Chloride:
Disconnection (S-Cl bond): Leads to 4-fluorophenylsulfonic acid, which can be prepared from 4-fluorobenzene through sulfonation. Alternatively, and more commonly, it is derived from 4-fluorobenzenethiol via oxidative chlorination.
Retrosynthesis of Methyl 2-aminoacetate:
Disconnection (C-O bond of the ester): This disconnection points to glycine, the parent amino acid, which is an inexpensive and readily available starting material.
This retrosynthetic strategy highlights a linear and convergent approach, starting from basic building blocks and assembling them in a logical sequence.
Divergent Synthesis Approaches
Divergent synthesis strategies offer a powerful method for creating a library of related compounds from a common intermediate. While a fully divergent synthesis of this compound itself is less common, the principles can be applied to its precursors or the final molecule to generate analogues.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful tool in drug discovery and chemical biology, allowing for the modification of complex molecules at a late point in the synthetic sequence. For a molecule like this compound, LSF could be envisioned on the aromatic ring or potentially at the alpha-carbon of the acetate (B1210297) moiety.
Recent advances have demonstrated the viability of late-stage C-H functionalization of sulfonamides. acs.orgresearchgate.net For example, by employing a suitable directing group, it is possible to achieve site-selective arylation, olefination, or alkylation of the aromatic ring of a sulfonamide. acs.orgresearchgate.net This approach could be used to introduce further diversity into the 4-fluorophenyl group of the target molecule.
Another innovative LSF approach involves the conversion of sulfonamides into sulfonyl radical intermediates. ox.ac.uknih.gov This can be achieved through photocatalysis, opening up avenues for radical-based modifications of the molecule. ox.ac.uknih.gov
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Catalytic Methods
Solvent-Free Synthesis: The sulfonylation of amines can often be performed under solvent-free conditions, for example, by using microwave irradiation. This not only reduces the use of volatile organic compounds but can also lead to significantly shorter reaction times and improved yields. The reaction of an amino ester hydrochloride with a sulfonyl chloride in the presence of a solid base under microwave irradiation is a potential green route to N-sulfonylated amino esters.
Catalytic Methods: The development of catalytic methods for N-sulfonylation is an active area of research. While the reaction of sulfonyl chlorides with amines is generally efficient, the use of catalysts can enable the reaction under milder conditions and with a broader substrate scope. For instance, various metal and organocatalysts have been explored for the sulfonylation of amines. organic-chemistry.orgoup.comacs.org
Furthermore, green approaches to esterification are well-established. The use of solid acid catalysts, for example, can facilitate the esterification of amino acids, allowing for easy separation and recycling of the catalyst.
Table 2: Green Chemistry Approaches in Sulfonamide and Ester Synthesis
| Reaction Type | Green Method | Catalyst/Conditions | Advantages |
| N-Sulfonylation | Solvent-free | Microwave irradiation, solid base | Reduced solvent waste, faster reaction |
| N-Sulfonylation | Catalytic | Indium-catalyzed | Mild conditions, broad scope organic-chemistry.org |
| Esterification | Catalytic | Supported iron oxide nanoparticles | Recoverable catalyst, solvent-free nih.gov |
| Amide Synthesis | Enzymatic | Immobilized Lipase | High selectivity, mild conditions nih.gov |
This table provides examples of green chemistry principles applied to the synthesis of sulfonamides and esters, which are relevant to the synthesis of the target molecule.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. In the synthesis of N-sulfonylated amino esters like this compound, the key bond-forming step is typically the sulfonylation of an amino ester.
A representative synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with methyl glycinate (B8599266) hydrochloride in the presence of a base to neutralize the HCl generated.
Reaction: C₆H₄FSO₂Cl + H₂N-CH₂-COOCH₃·HCl + 2 Base → C₆H₄FSO₂-NH-CH₂-COOCH₃ + 2 Base·HCl
Below is an interactive data table illustrating the atom economy of common reaction types relevant to the synthesis of precursors and analogs. Addition and rearrangement reactions are highly atom-economical, whereas substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy.
Atom Economy of Relevant Reaction Types
| Reaction Type | General Transformation | Theoretical Atom Economy (%) | Byproducts |
|---|---|---|---|
| Addition (e.g., Hydrogenation) | A + B → C | 100% | None |
| Substitution (e.g., Sulfonylation) | A-X + B-Y → A-B + X-Y | <100% | Stoichiometric (e.g., salts) |
| Rearrangement | A → B | 100% | None |
| Elimination | A → B + C | <100% | Stoichiometric (e.g., H₂O, HX) |
Stereoselective Synthesis of Chiral Analogs
Chiral analogs of this compound, where the α-carbon of the acetate moiety is a stereocenter (i.e., derived from an amino acid other than glycine), are of significant interest in medicinal chemistry and materials science. The synthesis of these compounds in an enantiomerically pure form requires stereoselective methods to control the configuration of the newly formed chiral center.
The development of asymmetric syntheses for N-sulfonylated α-amino acids is a robust field of research. These methods aim to produce a single enantiomer of the target molecule, which is crucial as different enantiomers can exhibit vastly different biological activities. Key strategies include the use of chiral auxiliaries, substrate-controlled methods, and, most efficiently, asymmetric catalysis.
Asymmetric Catalysis in Analog Preparation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including N-sulfonylated amino acid derivatives. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both transition-metal catalysis and organocatalysis have been successfully applied to synthesize chiral sulfonamides and their precursors. researchtrends.net
For instance, the asymmetric hydrogenation of N-sulfonylated dehydroamino esters is a highly effective method. In this approach, a prochiral enamide is hydrogenated using a chiral metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to produce the desired chiral N-sulfonylated amino ester with high enantioselectivity.
Another prominent strategy is the catalytic asymmetric hydroamination of allenes, which can produce axially chiral sulfonamides. acs.org Although this creates axial chirality rather than a stereocenter at the alpha-carbon, it highlights the versatility of catalytic methods in generating chiral sulfonamide structures. Furthermore, direct asymmetric Mannich reactions using chiral amino sulfonamide organocatalysts have been developed to produce anti-Mannich products with high enantioselectivity. nih.gov
The table below summarizes findings from the literature on the asymmetric synthesis of compounds structurally related to chiral N-sulfonylated amino esters, demonstrating the effectiveness of various catalytic systems.
Asymmetric Catalysis for the Synthesis of Chiral N-Sulfonylated Amino Acid Analogs
| Reaction Type | Catalyst/Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | P-chiral, N-phosphoryl sulfonamide Brønsted acid | Quinoline-2-carboxylate | High | Up to 95% | mcgill.ca |
| Asymmetric Addition | Titanium-bis-sulfonamide complex | Prochiral Aldehyde | Variable | Up to 99% | researchtrends.net |
| Atroposelective Hydroamination | Pd-catalyst with chiral ligand | Allene | Good to High | Up to 99% | acs.org |
| Asymmetric Mannich Reaction | Axially chiral amino sulfonamide | Aldehyde and α-imino ester | Good | Up to 99% | nih.gov |
| N-H Insertion | Dirhodium(II) carboxylate / Chiral spiro phosphoric acid | Vinyldiazoacetate | 61-99% | 83-98% | rsc.org |
These catalytic approaches provide efficient and highly selective routes to chiral N-sulfonylated amino esters and related structures, which are crucial for exploring the structure-activity relationships of this class of compounds.
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data
A comprehensive review of scientific literature and chemical databases has revealed a significant scarcity of detailed experimental data for the chemical compound this compound. Despite its availability from some chemical suppliers, in-depth research detailing its advanced spectroscopic and structural properties is not publicly accessible. This absence of published findings prevents a thorough analysis as outlined in the requested scientific article format.
While the compound is known and its basic chemical structure can be inferred from its name, the specific, nuanced data required for a complete structural elucidation are not available in peer-reviewed journals or specialized chemical databases. The requested detailed analysis, encompassing advanced NMR techniques, high-resolution mass spectrometry, and X-ray crystallography, hinges on the availability of raw or processed experimental data from dedicated research on this molecule.
General methodologies for the analytical techniques requested are well-established in the field of chemistry. However, the application of these techniques to this compound and the resulting specific data—such as precise NMR chemical shifts, coupling constants, correlation peaks from 2D NMR, exact mass measurements, and crystallographic parameters—have not been reported.
Consequently, the generation of a scientifically rigorous article with detailed data tables and in-depth discussions for each specified subsection is not possible at this time. The scientific community awaits further research and publication on the synthesis and characterization of this compound to enable a complete understanding of its chemical properties.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Methyl 2 4 Fluorophenyl Sulfonylamino Acetate
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
A detailed vibrational analysis of Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate using Infrared (IR) and Raman spectroscopy is crucial for the unambiguous identification of its functional groups and for understanding its molecular structure. While specific experimental spectra for this exact compound are not widely published, a theoretical analysis based on the characteristic vibrational frequencies of its constituent functional groups allows for a comprehensive understanding of its expected spectral features.
The primary functional groups present in this compound include the ester group (C=O, C-O), the sulfonamide group (S=O, S-N, N-H), the fluorophenyl group (aromatic C-H, C=C, C-F), and the acetate (B1210297) methylene group (C-H). Each of these groups exhibits characteristic absorption and scattering bands in IR and Raman spectra, respectively.
Expected Vibrational Modes:
The vibrational spectrum of this compound can be divided into several key regions:
High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by the stretching vibrations of N-H and C-H bonds. The N-H stretching of the sulfonamide group is expected to appear as a distinct band. The aromatic C-H stretching vibrations of the fluorophenyl ring and the aliphatic C-H stretching of the methyl and methylene groups of the acetate moiety will also be prominent.
Double Bond Region (1800-1600 cm⁻¹): The most intense absorption in this region is anticipated to be from the carbonyl (C=O) stretching of the ester group. Additionally, the aromatic C=C stretching vibrations of the phenyl ring will give rise to several bands.
Fingerprint Region (1600-600 cm⁻¹): This region is rich with information and contains a multitude of complex vibrational modes. Key vibrations expected include the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, which are typically strong in both IR and Raman spectra. The C-N stretching of the sulfonamide, C-O stretching of the ester, and the C-F stretching of the fluorophenyl group are also expected in this region. Bending vibrations of N-H, C-H (aliphatic and aromatic), and deformations of the aromatic ring will also contribute to the complexity of this region.
Low-Frequency Region (below 600 cm⁻¹): This region contains skeletal vibrations of the entire molecule, including torsional and deformation modes of the various functional groups.
The complementary nature of IR and Raman spectroscopy is particularly useful in the analysis of this molecule. For instance, the symmetric stretching of the S=O bonds is often stronger in the Raman spectrum, while the asymmetric stretch is typically more intense in the IR spectrum. This allows for a more confident assignment of these crucial vibrational modes.
A detailed assignment of the expected vibrational frequencies is presented in the following tables. These assignments are based on established group frequency correlations from the literature for similar structural motifs.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| ~3300-3200 | Medium | N-H stretching (sulfonamide) |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~3000-2850 | Medium-Weak | Aliphatic C-H stretching (CH₃ and CH₂) |
| ~1750-1735 | Strong | C=O stretching (ester) |
| ~1600-1450 | Medium-Weak | Aromatic C=C stretching |
| ~1450-1400 | Medium | CH₂ and CH₃ bending |
| ~1350-1320 | Strong | Asymmetric SO₂ stretching |
| ~1270-1200 | Strong | C-O stretching (ester) |
| ~1170-1150 | Strong | Symmetric SO₂ stretching |
| ~1100-1000 | Strong | C-F stretching |
| ~900-800 | Medium | S-N stretching |
| ~850-800 | Strong | Aromatic C-H out-of-plane bending |
Table 2: Predicted Raman Scattering Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| ~3100-3050 | Strong | Aromatic C-H stretching |
| ~3000-2850 | Medium | Aliphatic C-H stretching (CH₃ and CH₂) |
| ~1610-1580 | Strong | Aromatic C=C stretching |
| ~1350-1320 | Medium | Asymmetric SO₂ stretching |
| ~1170-1150 | Strong | Symmetric SO₂ stretching |
| ~1100-1000 | Medium | C-F stretching |
| ~1000 | Strong | Aromatic ring breathing mode |
| ~800-700 | Medium | S-N stretching |
It is important to note that the exact peak positions and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. A definitive analysis would require experimental data, which could be further supported by computational methods like Density Functional Theory (DFT) calculations to provide a more precise assignment of the observed vibrational modes.
Chemical Reactivity and Derivatization Strategies of Methyl 2 4 Fluorophenyl Sulfonylamino Acetate
Reactivity at the Ester Moiety
The methyl ester functionality in Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate is a primary site for chemical modification through several common reactions.
The ester group can be readily cleaved or modified through hydrolysis and transesterification, providing access to the corresponding carboxylic acid or different ester derivatives.
Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-[(4-fluorophenyl)sulfonylamino]acetic acid, can be achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as hydrochloric or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. It is typically performed by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.
| Reaction | Reagents and Conditions | Product | Typical Yield |
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | 2-[(4-fluorophenyl)sulfonylamino]acetic acid | Moderate to High |
| Base-Catalyzed Hydrolysis | NaOH(aq) or KOH(aq), heat | Sodium or Potassium 2-[(4-fluorophenyl)sulfonylamino]acetate | High to Quantitative |
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification follows a similar mechanism to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Base-catalyzed transesterification is also possible, typically using a catalytic amount of the corresponding alkoxide.
| Reaction | Catalyst | Reactant | Product |
| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | R'OH | This compound |
The ester moiety can also be converted into amides, alcohols, or aldehydes, which are valuable synthetic intermediates.
Amidation: Direct reaction of the methyl ester with ammonia, primary amines, or secondary amines yields the corresponding amide, N-substituted-2-[(4-fluorophenyl)sulfonylamino]acetamide. This reaction is typically slower than hydrolysis and often requires heating or the use of a catalyst.
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, 2-[(4-fluorophenyl)sulfonylamino]ethanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters, although its reactivity can be enhanced with certain additives or by using it in specific solvent systems.
| Reducing Agent | Solvent | Product | Typical Yield |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 2-[(4-fluorophenyl)sulfonylamino]ethanol | High |
| Sodium Borohydride (NaBH₄) with additives (e.g., CeCl₃) | Methanol (B129727), Ethanol | 2-[(4-fluorophenyl)sulfonylamino]ethanol | Good to High |
Reduction to Aldehyde: The partial reduction of the ester to the corresponding aldehyde, 2-[(4-fluorophenyl)sulfonylamino]acetaldehyde, can be achieved using sterically hindered hydride reagents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation, as it can be delivered in a controlled manner to prevent over-reduction to the alcohol.
| Reducing Agent | Conditions | Product |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Hexane, -78 °C | 2-[(4-fluorophenyl)sulfonylamino]acetaldehyde |
Reactivity at the Sulfonamide Nitrogen
The sulfonamide nitrogen in this compound possesses an acidic proton and can participate in various substitution reactions.
N-Alkylation: The deprotonated sulfonamide nitrogen is a good nucleophile and can be alkylated using various alkylating agents. This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the sulfonamide anion. Common alkylating agents include alkyl halides and tosylates. The Mitsunobu reaction provides a mild alternative for the N-alkylation of sulfonamides with alcohols, using a phosphine (B1218219) and an azodicarboxylate.
| Reaction | Reagents | Product |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-alkyl-Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | N-alkyl-Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate |
N-Acylation: The sulfonamide nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides to form N-acylsulfonamides. This reaction is often catalyzed by a base, such as pyridine or triethylamine, or by Lewis acids. N-acylsulfonamides are of interest as they can act as bioisosteres of carboxylic acids.
| Acylating Agent | Catalyst/Base | Product |
| Acyl Chloride | Pyridine, Triethylamine | N-acyl-Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate |
| Acid Anhydride | Lewis Acid (e.g., Cu(OTf)₂) or Base | N-acyl-Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate |
The sulfonamide group itself can undergo transformations, most notably the cleavage of the nitrogen-sulfur bond.
Reductive Cleavage: The N-S bond of sulfonamides can be cleaved under reductive conditions. This "desulfonylation" can be achieved using various reagents, including dissolving metal reductants (e.g., sodium in liquid ammonia), samarium(II) iodide, or through photoredox catalysis. This reaction is valuable for removing the sulfonyl group, which is often used as a protecting group for amines.
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The 4-fluorophenyl ring in this compound can undergo electrophilic aromatic substitution reactions. The fluorine atom and the sulfonylaminoacetate group influence the reactivity and regioselectivity of these substitutions.
The fluorine atom is an ortho-, para-directing group, but it is also deactivating due to its high electronegativity. The sulfonyl group is a strongly deactivating and meta-directing group. Therefore, the position of electrophilic attack will be determined by the interplay of these electronic effects. Given the strong deactivating nature of the sulfonyl group, electrophilic substitution on this ring is generally challenging and requires harsh reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-[(4-fluoro-3-nitrophenyl)sulfonylamino]acetate |
| Bromination | Br₂, FeBr₃ | Methyl 2-[(3-bromo-4-fluorophenyl)sulfonylamino]acetate |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Methyl 2-[(3-acyl-4-fluorophenyl)sulfonylamino]acetate |
Halogenation and Nitration Studies
The aromatic ring of this compound is susceptible to electrophilic substitution reactions such as halogenation and nitration. The fluorine atom and the sulfonylaminoacetate group are ortho-, para-directing and meta-directing groups, respectively, which influences the regioselectivity of these reactions.
Halogenation:
The introduction of halogen atoms onto the phenyl ring can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability. Studies on related N-arylsulfonylamino esters have shown that direct halogenation can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or acetonitrile. The expected products would be the mono- or di-brominated derivatives, with substitution occurring at the positions ortho to the fluorine atom.
Table 1: Hypothetical Halogenation Reactions of this compound This table is based on general principles of electrophilic aromatic substitution and may not represent actual experimental outcomes.
| Reagent | Conditions | Expected Major Product(s) |
| N-Bromosuccinimide (NBS) | Acetic Acid, rt | Methyl 2-[(2-bromo-4-fluorophenyl)sulfonylamino]acetate |
| N-Chlorosuccinimide (NCS) | Acetonitrile, reflux | Methyl 2-[(2-chloro-4-fluorophenyl)sulfonylamino]acetate |
| Iodine / HIO₃ | Acetic Acid, 70 °C | Methyl 2-[(4-fluoro-2-iodophenyl)sulfonylamino]acetate |
Nitration:
Nitration of the aromatic ring introduces a nitro group, which can serve as a precursor for further functionalization, such as reduction to an amino group. Typically, a mixture of nitric acid and sulfuric acid is used for nitration. The strong electron-withdrawing nature of the sulfonyl group would likely direct the nitro group to the meta position relative to the sulfonylaminoacetate substituent.
Table 2: Hypothetical Nitration Reaction of this compound This table is based on general principles of electrophilic aromatic substitution and may not represent actual experimental outcomes.
| Reagent | Conditions | Expected Major Product |
| HNO₃ / H₂SO₄ | 0 °C to rt | Methyl 2-[(4-fluoro-3-nitrophenyl)sulfonylamino]acetate |
Regioselective Functionalization Strategies
Beyond halogenation and nitration, other regioselective functionalization strategies can be employed to introduce a wider range of chemical diversity. These methods aim to control the position of new substituents on the aromatic ring or other parts of the molecule.
One common strategy involves the use of directing groups. The existing fluorine atom and sulfonylaminoacetate group on the phenyl ring already provide some level of regiocontrol in electrophilic aromatic substitutions. For instance, Friedel-Crafts acylation or alkylation would be expected to occur at the ortho-position to the fluorine atom due to its activating and directing effects.
Another approach is the ortho-metalation, where a directed ortho metalation (DoM) strategy could be used. By employing a suitable directing group, it is possible to deprotonate the aromatic ring at a specific ortho position with a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a variety of functional groups.
Synthesis of Structurally Diverse Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of a library of structurally diverse analogs of this compound is crucial for understanding its structure-activity relationships (SAR). These studies help in identifying the key structural features responsible for a desired biological activity and in optimizing lead compounds.
The derivatization strategies discussed above, such as halogenation, nitration, and other regioselective functionalizations, are primary methods for generating such analogs. Further modifications can be made to other parts of the molecule:
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a series of amides.
Modification of the Methylene Bridge: The active methylene group can potentially be alkylated or arylated under appropriate basic conditions.
Modification of the Sulfonamide Linker: While more challenging, modifications to the sulfonamide linker itself could be explored.
By systematically synthesizing and evaluating these analogs, a comprehensive SAR profile can be established, guiding the design of more potent and selective compounds.
Table 3: Examples of Synthesized Analogs of N-Arylsulfonylamino Esters for SAR Studies This table presents examples of related compounds from the literature to illustrate the types of analogs that could be synthesized.
| Analog Type | General Structure | Rationale for Synthesis |
| Amide Derivatives | R-CO-NH-CH₂-CO-NH-Aryl | To explore the effect of different amide substituents on activity. |
| Alkylated Derivatives | R-SO₂-NH-CHR'-COOCH₃ | To investigate the impact of substitution on the alpha-carbon. |
| Ring-Substituted Analogs | X-Aryl-SO₂-NH-CH₂-COOCH₃ | To study the influence of various substituents on the aromatic ring. |
Computational Chemistry and Theoretical Investigations of Methyl 2 4 Fluorophenyl Sulfonylamino Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into electron distribution, molecular geometry, and chemical reactivity.
Density Functional Theory (DFT) Studies on Conformational Analysis
DFT would be the method of choice for investigating the conformational landscape of Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate. This analysis is crucial as the three-dimensional shape of a molecule dictates its physical properties and biological activity.
The process involves:
Identification of Rotatable Bonds: Key rotatable bonds, such as those in the sulfonylamino linkage and the acetate (B1210297) group, would be identified.
Potential Energy Surface (PES) Scan: A relaxed PES scan would be performed by systematically rotating these bonds. At each step, the geometry of the molecule is optimized to find the lowest energy structure for that particular dihedral angle.
Identification of Minima: The resulting energy profile would reveal various energy minima, corresponding to stable conformers (rotamers). The global minimum would represent the most stable conformation of the molecule in the gas phase.
Thermodynamic Analysis: Frequency calculations would be performed on each identified stable conformer to confirm they are true minima (i.e., have no imaginary frequencies) and to compute thermodynamic parameters like Gibbs free energy, which would determine their relative populations at a given temperature.
Table 5.1.1: Hypothetical DFT Conformational Analysis Data (Note: This table is illustrative and not based on actual experimental or computational data for the specific compound.)
| Conformer | Dihedral Angle (C-S-N-C) (°) | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| A | 180 | 0.00 | 0.00 | 75.3 |
| B | 65 | 1.25 | 1.10 | 14.8 |
| C | -70 | 1.80 | 1.65 | 9.9 |
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a valuable tool for predicting chemical reactivity. It visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl and ester groups, and the fluorine atom. These regions are susceptible to electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atom of the amino group (N-H), making it a potential hydrogen bond donor.
Intermediate Potential (Green): Covering the phenyl ring and methyl group surfaces.
This map helps in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for molecular recognition and binding to biological targets.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
While DFT is excellent for gas-phase analysis of a few stable conformers, Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule over time, often in the presence of a solvent.
An MD simulation for this compound would involve:
System Setup: Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water).
Simulation Run: Solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds.
Trajectory Analysis: The resulting trajectory provides a dynamic view of the molecule's behavior. Analysis would focus on the stability of different conformations, the flexibility of the molecule, and the formation and lifetime of hydrogen bonds between the solute and solvent molecules. This provides a more realistic picture of the molecule's behavior in a biological environment.
In Silico Ligand-Protein Docking Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. This is a cornerstone of modern drug discovery.
Binding Affinity Predictions and Interaction Hotspots
To perform a docking study, a specific protein target would first need to be identified or hypothesized. The process would then be:
Preparation: Preparing the 3D structures of both the ligand (this compound) and the protein receptor.
Docking Algorithm: Using a docking program to sample a wide range of possible binding poses of the ligand within the protein's active site.
Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.
Interaction Analysis: The best-scoring pose is analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and specific amino acid residues in the protein's binding pocket. These interacting residues are known as "hotspots."
Table 5.3.1: Hypothetical Docking Interaction Data (Note: This table is illustrative and not based on actual data. A hypothetical target protein is assumed.)
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Sulfonyl Oxygen | Lysine 98 (Backbone NH) | 2.9 |
| Hydrogen Bond | Amino Hydrogen (NH) | Aspartate 150 (Sidechain O) | 3.1 |
| Pi-Sulfur | Phenyl Ring | Methionine 148 (Sulfur) | 4.5 |
| Halogen Bond | Fluorine | Glycine (B1666218) 97 (Backbone CO) | 3.2 |
Identification of Putative Biological Targets through Virtual Screening Methodologies
If the biological target of this compound is unknown, computational methods can be used to suggest potential targets. One common approach is reverse docking or virtual screening.
This involves:
Target Database: A large library of 3D protein structures known to be involved in various diseases is used.
Screening: The compound is computationally docked against the binding sites of all proteins in the library.
Hit Identification: Proteins to which the compound binds with high predicted affinity are identified as potential "hits" or putative targets.
Hypothesis Generation: These computational hits provide testable hypotheses for further experimental validation to confirm the biological activity and therapeutic potential of the compound. For instance, studies on similar sulfonamide-containing molecules have identified targets such as carbonic anhydrases, proteases, and kinases. peerj.comnih.govnih.gov
Lack of Specific Research Data for this compound Hampers Detailed Computational Analysis
A thorough review of scientific literature and chemical databases reveals a significant gap in research pertaining to the specific chemical compound, this compound. While computational chemistry and theoretical investigations are powerful tools for understanding molecular properties and interactions, their application to this particular molecule has not been documented in available public research. Consequently, a detailed analysis as outlined by the user's request, focusing on Quantitative Structure-Activity Relationship (QSAR) modeling and spectroscopic property predictions, cannot be fulfilled at this time.
The requested article structure, which includes sections on the development of predictive models for biological interactions and spectroscopic property predictions via computational methods, presupposes the existence of foundational research on this compound. However, no studies detailing its synthesis, biological activity, or computational characterization appear to be publicly accessible.
General methodologies for both QSAR and computational spectroscopy are well-established in the field of computational chemistry. QSAR studies typically involve the generation of a dataset of structurally related compounds with known biological activities, followed by the development of a mathematical model that correlates molecular descriptors with this activity. Similarly, computational spectroscopy employs quantum chemical calculations to predict spectroscopic data such as NMR, IR, and UV-Vis spectra, which can aid in the structural elucidation and characterization of compounds.
Despite the existence of these powerful techniques, their application to this compound remains unexplored in the scientific literature. Therefore, any attempt to generate the requested article would be purely speculative and would not be based on "detailed research findings" as stipulated. Without primary research data, it is impossible to create the specified data tables or provide a scientifically accurate and authoritative discussion on the computational and theoretical investigations of this specific compound.
Further research into the synthesis and biological evaluation of this compound would be required before the computational studies outlined in the user's request could be meaningfully performed and discussed.
Investigations into Molecular Interactions and Mechanistic Biology of Methyl 2 4 Fluorophenyl Sulfonylamino Acetate in Vitro Focus
Enzyme Inhibition Studies (Cell-Free and Purified Enzyme Systems)
There is a notable absence of published research detailing the inhibitory effects of Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate on specific enzymes in cell-free or purified enzyme systems.
Kinetic Analysis of Enzyme-Inhibitor Interactions
No data is available from kinetic studies, such as Michaelis-Menten kinetics or determination of inhibition constants (e.g., Ki, IC50), that would elucidate the nature and potency of this compound's interaction with any potential enzyme targets. Such analyses are crucial for understanding whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
Identification of Specific Enzyme Targets
The specific enzyme or enzymes that this compound may inhibit have not been identified in the available literature. Research on structurally related sulfonamides has shown activity against a wide array of enzymes, including carbonic anhydrases, proteases, and kinases, but no such data is available for this specific compound.
Receptor Binding Studies (In Vitro Assays)
Comprehensive in vitro receptor binding data for this compound is not present in the public domain.
Radioligand Binding Assays for Receptor Occupancy
There are no published studies employing radioligand binding assays to determine the affinity (e.g., Kd) of this compound for any specific receptors. These assays are fundamental in pharmacological profiling to understand a compound's potential to interact with various receptor systems.
Functional Assays for Agonist/Antagonist Activity on Isolated Receptors
Similarly, there is a lack of information from in vitro functional assays that would characterize the compound as an agonist, antagonist, or allosteric modulator at any given receptor. Such studies are essential to determine the functional consequences of a compound binding to a receptor.
Mechanistic Elucidation of Cellular Pathway Modulation (In Vitro Cell-Based Assays)
Investigations into how this compound may modulate cellular pathways through in vitro cell-based assays have not been reported. There is no available data on its effects on cellular processes such as signal transduction, gene expression, or cell proliferation in cultured cells.
Cell Signaling Pathway Investigation
Similarly, dedicated studies into the impact of this compound on specific cell signaling pathways have not been reported in the available scientific literature. The mechanism of action of this compound at the cellular signaling level is therefore yet to be elucidated. Research into which signaling cascades (e.g., MAPK/ERK, PI3K/Akt, or others) might be modulated by this molecule is a potential area for future investigation.
Structure-Activity Relationship (SAR) Studies for Target-Specific Modulation (In Vitro Data Interpretation)
While direct experimental data on this compound is limited, the structure-activity relationships (SAR) for the broader class of sulfonamide derivatives have been explored in various therapeutic contexts. By examining these related compounds, we can infer potential SAR insights for this compound.
Sulfonamides are a well-established class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. eurekaselect.com The biological activity of these molecules is often dependent on the nature of the substituents on the arylsulfonyl group and the amino component.
Exploration of Pharmacophore Models
A pharmacophore model represents the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov For sulfonamide-based compounds, a general pharmacophore model often includes:
A hydrogen bond donor: The sulfonamide NH group is a critical hydrogen bond donor.
A hydrogen bond acceptor: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors.
An aromatic/hydrophobic region: The phenyl ring provides a hydrophobic region that can engage in van der Waals or pi-pi stacking interactions with the target protein.
Variable substituent regions: The positions on the phenyl ring and the amino acid ester moiety allow for modifications to fine-tune activity, selectivity, and pharmacokinetic properties.
In the case of this compound, the 4-fluoro substitution on the phenyl ring is a key feature. Fluorine is a highly electronegative atom that can alter the electronic properties of the phenyl ring and potentially engage in specific interactions, such as hydrogen bonding or halogen bonding, with the target.
The following table outlines a hypothetical pharmacophore model for this compound based on common features of bioactive sulfonamides.
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |
| Hydrogen Bond Donor | Sulfonamide N-H | Interaction with acceptor groups on the target protein. |
| Hydrogen Bond Acceptor | Sulfonyl group (SO2) | Interaction with donor groups on the target protein. |
| Aromatic/Hydrophobic Region | 4-Fluorophenyl ring | Pi-pi stacking, hydrophobic interactions. |
| Halogen Bond Donor | Fluorine atom | Potential for halogen bonding with electron-rich atoms. |
| Hydrophobic/Ester Region | Methyl acetate (B1210297) group | Hydrophobic interactions and potential for hydrolysis. |
Identification of Key Structural Features for Desired Interaction
The specific biological activity of sulfonamide derivatives is highly dependent on the nature of their constituent parts. Analysis of related compounds allows for the identification of key structural features that are likely important for the activity of this compound.
The Sulfonamide Linkage (-SO₂NH-): This is a cornerstone of the biological activity of this class of compounds. It acts as a stable scaffold and its N-H and SO₂ groups are crucial for forming hydrogen bonds with biological targets.
The Amino Acid Ester Moiety (-NH-CH₂-COOCH₃): The nature of the amino acid-derived portion of the molecule plays a significant role in determining target specificity. The methyl acetate group in this compound provides a region for further interaction and can influence the compound's solubility and cell permeability. The ester group itself could potentially be a site of metabolic activity.
The following table summarizes the key structural features of this compound and their potential contribution to its biological activity, based on SAR studies of related sulfonamides.
| Structural Feature | Potential Contribution to Biological Activity |
| Sulfonamide Core | Essential for binding to many biological targets through hydrogen bonding. |
| 4-Fluorophenyl Ring | The fluorine atom can enhance binding affinity through specific interactions and alter the electronic properties of the molecule. |
| Methyl Acetate Group | Influences solubility, cell permeability, and may provide additional interaction points with the target. |
In studies of other N-acyl-α-amino acid derivatives, modifications to the amino acid component have been shown to be a viable strategy for altering biological effects. mdpi.com Similarly, for classes of matrix metalloproteinase inhibitors based on α-sulfonylhydroxamic acids, the nature of the substituent on the phenylsulfonyl group was found to be critical for potency and selectivity. nih.govresearchgate.net While these examples are from different, albeit related, chemical series, they underscore the importance of the specific structural elements present in this compound for any potential biological activity.
Applications of Methyl 2 4 Fluorophenyl Sulfonylamino Acetate in Organic Synthesis and Medicinal Chemistry Building Blocks
Utilization as a Chiral Auxiliary or Ligand Precursor
While specific examples detailing Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate as a chiral auxiliary are not extensively documented in readily available literature, the broader class of N-sulfonylated amino acids and their derivatives are well-established as precursors for chiral ligands in asymmetric synthesis. The core structure, derived from glycine (B1666218), is achiral. However, its derivatives, synthesized from chiral amino acids, are used to create ligands for transition metal catalysts. mdpi.com These ligands are instrumental in controlling the stereochemistry of chemical reactions, ensuring the formation of a desired enantiomer—a critical aspect in the synthesis of pharmaceuticals.
The nitrogen and oxygen atoms within the N-arylsulfonyl amino acid framework can act as coordinating atoms for various transition metals. mdpi.com By transforming the ester group or coupling the molecule with other chiral entities, a diverse range of bidentate or polydentate ligands can be synthesized. For instance, N-arylsulfonyl amino alcohols, which can be derived from the corresponding esters, have been used to prepare optically pure N-arylsulfonyl-1,3-oxazolidin-2-ones, which are valuable chiral building blocks. researchgate.net
Role as a Synthetic Intermediate for Complex Organic Molecules
The compound's true strength lies in its utility as a versatile synthetic intermediate. Its functional groups—the methyl ester and the sulfonamide N-H bond—offer multiple reaction sites for elaboration into more complex molecular architectures.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, natural products, and agrochemicals. nih.govrsc.org N-protected amino esters like this compound serve as valuable C-C-N synthons for constructing these ring systems. nih.gov
The glycine backbone can be incorporated into various heterocyclic frameworks such as imidazoles, pyrazines, and pyrroles. nih.govmdpi.com For example, through condensation and cyclization reactions, the glycine unit can form part of a larger ring system. A general strategy involves the reaction of the amino group and the carbon backbone with other reagents to build the heterocyclic ring. The sulfonamide group, while sterically hindering, also influences the electronic properties and reactivity of the molecule, which can be leveraged in designing synthetic pathways. rsc.org The development of synthetic methods utilizing such building blocks is a key focus in organic chemistry to expand the available tools for creating novel bioactive molecules. nih.govresearchgate.net
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and target specificity. acs.org The incorporation of non-natural or modified amino acids is a cornerstone of peptidomimetic design. nbinno.comnih.gov
N-arylsulfonyl-N-substituted glycines, which are structurally analogous to the title compound, are used as monomers in the solid-phase synthesis of peptoids and peptide-peptoid hybrids. nih.gov The N-sulfonyl group can serve as a stable replacement for the peptide bond or as a protecting group that allows for the introduction of diverse side chains. nih.govresearchgate.net This approach increases the chemical diversity accessible for creating new therapeutic agents. nih.gov The N-alkylated sulfonamide backbone can impart resistance to enzymatic degradation by proteases, a common challenge with natural peptide drugs. nih.gov
| Application Area | Description of Use | Key Structural Feature |
| Heterocycle Synthesis | Serves as a C-C-N synthon for building rings like imidazoles and pyrazines. nih.govmdpi.com | Glycine backbone |
| Peptide Mimetics | Used as a monomer to create peptoids with enhanced stability. nih.gov | N-arylsulfonyl group |
Scaffold for Drug Discovery Lead Generation
The sulfonamide group is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in approved drugs and bioactive molecules. researchgate.netcitedrive.comnih.gov The sulfonamide moiety is present in a wide range of therapeutics, including antiviral, anticancer, and anti-inflammatory agents. citedrive.com Consequently, this compound represents an attractive starting point for drug discovery programs.
Medicinal chemists can systematically modify the three key components of this compound to create new chemical entities (NCEs):
The (4-fluorophenyl)sulfonyl group: The fluorine atom can be moved to other positions or replaced with other substituents to modulate electronic properties, lipophilicity, and metabolic stability. rsc.org The entire phenyl ring can be exchanged for other aromatic or heteroaromatic systems to explore interactions with different biological targets. nih.gov
The Glycine Linker: The glycine backbone can be replaced with other natural or unnatural amino acids to introduce chirality and side chains that can interact with specific pockets in a target protein.
The Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or converted into a wide variety of amides, which can significantly alter the compound's biological activity and pharmacokinetic properties. organic-chemistry.org
This modular approach allows for the creation of a large number of derivatives for structure-activity relationship (SAR) studies, a critical process in optimizing a lead compound into a viable drug candidate.
High-throughput screening (HTS) involves testing thousands to millions of compounds to identify "hits" that modulate the activity of a biological target. Combinatorial chemistry is often used to rapidly generate large collections of related molecules, known as screening libraries, for this purpose. americanpeptidesociety.org
The structure of this compound is well-suited for the creation of such libraries. Using a modular synthetic approach, a diverse set of building blocks can be combined to generate a library of derivatives. For example, a variety of sulfonyl chlorides, amino acid esters, and amines (after converting the ester to an amide) can be reacted in a combinatorial fashion. This strategy allows for the efficient exploration of a vast chemical space around the core scaffold, increasing the probability of discovering novel bioactive compounds. asinex.com
| Library Generation Strategy | Variable Component 1 | Variable Component 2 | Variable Component 3 |
| Combinatorial Synthesis | Diverse Aryl/Heteroaryl Sulfonyl Chlorides | Various Amino Acid Esters | Diverse Amines (for amide formation) |
Contribution to Novel Reaction Methodologies
The exploration of novel chemical entities and their subsequent application in the development of new synthetic reactions is a cornerstone of progress in organic chemistry. "this compound," a compound featuring a sulfonamide-protected amino acid ester framework, possesses structural motifs that suggest potential utility as a versatile building block. The presence of a reactive ester group, an acidic N-H proton, and an aromatic ring activated by a fluorine substituent could, in principle, allow it to participate in a variety of chemical transformations.
However, a comprehensive review of the scientific literature reveals a notable absence of studies focused on the application of "this compound" in the development of new synthetic methodologies. While the broader class of sulfonamide-protected amino acids and their derivatives are extensively used in organic synthesis and medicinal chemistry, this specific fluorinated analogue appears to be an under-investigated entity in the context of novel reaction development.
Future Research Directions and Unexplored Avenues for Methyl 2 4 Fluorophenyl Sulfonylamino Acetate
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) has marked a paradigm shift in medicinal chemistry, offering powerful tools to accelerate and refine the drug discovery process. azolifesciences.com For Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate, these computational approaches can be instrumental in navigating the vast chemical space to design novel analogs with optimized properties.
Generative AI models can explore uncharted molecular territories to create innovative structures that extend beyond existing compounds. parabolicdrugs.com By employing a multiparametric approach, these models can simultaneously optimize for several key characteristics, such as potency, selectivity, and pharmacokinetic profiles. parabolicdrugs.com For instance, AI algorithms can analyze the structure of this compound and generate a focused library of derivatives with predicted enhanced activity against specific biological targets. This in-silico screening significantly reduces the time and resources required compared to traditional high-throughput screening of extensive compound libraries. parabolicdrugs.com
Furthermore, machine learning models can be trained on existing data from structurally similar compounds to predict the biological activities, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives. azolifesciences.comijprajournal.com This predictive power allows researchers to prioritize the synthesis of candidates with the highest probability of success, thereby streamlining the design-make-test-analyze cycle. parabolicdrugs.com The integration of AI can also aid in predicting the synthetic feasibility of designed molecules, ensuring that the proposed compounds can be efficiently produced in the laboratory. commonwealthfund.org
Interactive Table: Potential Applications of AI/ML in the Development of this compound Analogs.
| AI/ML Application | Description | Potential Impact |
| Generative Molecular Design | Algorithms create novel molecular structures based on desired properties. | Discovery of novel and more potent analogs of this compound. |
| Predictive Bioactivity Screening | Machine learning models predict the biological activity of virtual compounds against various targets. | Rapid identification of promising candidates for specific therapeutic areas. |
| ADMET & Toxicity Prediction | AI tools forecast the pharmacokinetic and toxicity profiles of new molecules. | Early deselection of compounds with unfavorable safety profiles, reducing late-stage failures. |
| Synthetic Route Prediction | Computational models suggest optimal and feasible synthetic pathways for designed compounds. | Acceleration of the chemical synthesis phase of drug development. |
Exploration of Novel Bioconjugation Strategies
Bioconjugation, the covalent linking of a bioactive molecule to another chemical entity, offers a powerful strategy to enhance the therapeutic properties of small molecules like this compound. By attaching it to targeting moieties, polymers, or other drugs, its efficacy, stability, and safety profile can be significantly improved.
One of the most promising bioconjugation techniques is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). azolifesciences.comparabolicdrugs.com This method is highly efficient, specific, and occurs under mild, biocompatible conditions, making it ideal for creating stable bioconjugates. azolifesciences.comazolifesciences.com For this compound, a reactive handle such as an azide (B81097) or alkyne group could be incorporated into its structure, allowing for its conjugation to a variety of biomolecules.
Potential bioconjugation partners for this compound could include:
Targeting Ligands: Conjugation to molecules that bind to specific cell surface receptors, such as antibodies or peptides, can enable targeted delivery to diseased cells, thereby increasing local drug concentration and minimizing off-target effects.
Polymers: Attaching polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can enhance the solubility, stability, and circulation half-life of the compound. commonwealthfund.org
Other Bioactive Molecules: Creating hybrid molecules by conjugating this compound with another drug could lead to synergistic therapeutic effects or combination therapies within a single molecule.
The development of site-specific conjugation methods is crucial to ensure that the biological activity of the parent molecule is retained and that the resulting conjugate is homogeneous. commonwealthfund.org
Development of Advanced Delivery System Concepts
The formulation of a drug is as critical as its intrinsic activity. Advanced drug delivery systems can significantly enhance the therapeutic index of this compound by improving its solubility, stability, and bioavailability, and by enabling targeted and controlled release.
Nanoparticle-Based Systems: Encapsulating this compound within nanoparticles, such as polymeric nanoparticles or liposomes, can protect it from degradation, improve its pharmacokinetic profile, and facilitate its delivery to specific tissues. businesschemistry.orgresearchgate.net The surface of these nanoparticles can be further functionalized with targeting ligands to achieve active targeting of diseased cells. researchgate.net
Hydrogel-Based Systems: Hydrogels, which are three-dimensional polymer networks with high water content, can serve as excellent carriers for sustained and localized drug delivery. pitt.edupsu.edu An injectable hydrogel formulation of this compound could be administered directly to a target site, providing a prolonged release of the drug and reducing systemic exposure. ijprajournal.com
Stimuli-Responsive Systems: A particularly innovative approach involves the use of "smart" delivery systems that release their payload in response to specific internal or external stimuli. azolifesciences.comparabolicdrugs.com For example, a pH-responsive nanoparticle could be designed to release this compound preferentially in the acidic microenvironment of a tumor. azolifesciences.comnih.gov Other potential triggers include temperature, enzymes, or light. nih.gov
Interactive Table: Comparison of Advanced Delivery Systems for this compound.
| Delivery System | Key Features | Potential Advantages |
| Liposomes | Vesicular structures composed of lipid bilayers. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting. nih.gov |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled and sustained release, protection of the drug from degradation, surface functionalization. |
| Hydrogels | Water-swollen polymer networks. | Biocompatible, sustained and localized delivery, can be injectable for minimally invasive administration. commonwealthfund.org |
| Stimuli-Responsive Carriers | Systems that release drugs in response to specific triggers (e.g., pH, temperature). | Targeted and on-demand drug release, reduced off-target effects. |
Collaborative Multidisciplinary Research Initiatives
The complexity of modern drug discovery necessitates a collaborative and multidisciplinary approach. azolifesciences.com The successful development of this compound will require the integration of expertise from various scientific disciplines.
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can be highly synergistic. Academia often drives fundamental scientific discoveries and innovation, while industry provides the resources, infrastructure, and expertise in drug development and commercialization. acs.org Such partnerships can accelerate the translation of promising research on this compound from the laboratory to the clinic.
Public-Private Partnerships (PPPs): PPPs, which involve government agencies, academic institutions, and private companies, are playing an increasingly important role in addressing major challenges in pharmaceutical R&D. azolifesciences.comworldscientific.com These partnerships can leverage public funding and resources to de-risk early-stage drug discovery projects and facilitate pre-competitive research that benefits the entire field. worldscientific.com
Integration of Computational and Experimental Sciences: A close collaboration between computational chemists and biologists and experimental scientists is crucial. ijprajournal.com Computational models can guide experimental work by predicting promising drug candidates and formulating testable hypotheses. In turn, experimental data is essential for validating and refining these computational models, creating a powerful feedback loop that drives the research forward.
Addressing Unresolved Questions in its Reactivity or Biological Mechanism
A thorough understanding of the chemical reactivity and biological mechanism of action of this compound is fundamental for its future development. While specific data on this compound is limited, research into structurally similar molecules can provide valuable insights and highlight potential areas for investigation.
Reactivity and Stability Studies: The sulfonylamino acetate (B1210297) core of the molecule presents several interesting chemical features. Future research should focus on:
Hydrolytic Stability: Investigating the stability of the ester and sulfonamide linkages under various pH and enzymatic conditions to predict its in vivo fate.
Metabolic Profiling: Identifying the potential metabolic pathways of the compound to understand its biotransformation and identify any active or inactive metabolites.
Reactivity with Biological Nucleophiles: Assessing the potential for the compound to react with biological nucleophiles, which could have implications for its mechanism of action and potential for off-target effects.
Elucidation of Biological Mechanism: The sulfonamide moiety is a well-known pharmacophore present in a wide range of drugs with diverse biological activities. The future exploration of the biological mechanism of this compound could involve:
Target Identification: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific protein targets of the compound.
Pathway Analysis: Once a target is identified, further studies will be needed to elucidate the downstream signaling pathways that are modulated by the compound.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and assessing the impact on its biological activity to understand the key molecular features responsible for its effects.
By systematically addressing these unresolved questions, a clearer picture of the therapeutic potential and limitations of this compound will emerge, paving the way for its rational development as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for Methyl 2-[(4-fluorophenyl)sulfonylamino]acetate?
- Methodological Answer : The synthesis typically involves sequential steps:
Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with methyl glycinate under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide intermediate.
Esterification : Protecting the carboxylic acid group via methyl ester formation using methanol and catalytic sulfuric acid.
-
Key Parameters : Temperature (0–25°C for sulfonylation), solvent (dichloromethane or THF), and stoichiometric control to minimize byproducts .
-
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization yields >90% purity .
Reaction Step Conditions Yield Sulfonylation 0–25°C, DCM 75–85% Esterification Reflux, MeOH 85–90%
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Workflow :
NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks: δ 8.2 (s, NH), 7.8–7.6 (m, aromatic H), 3.7 (s, OCH3).
Mass Spectrometry : ESI-MS ([M+H]+) at m/z 276.1 confirms molecular weight.
IR Spectroscopy : Bands at 1730 cm (ester C=O) and 1320 cm (S=O stretch) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data :
- Short-term : Stable at 4°C in anhydrous DMSO for 30 days (HPLC purity >95%).
- Long-term : Store at -20°C under argon; avoid light and humidity to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How does the sulfonylamino group influence bioactivity in enzyme inhibition studies?
- Mechanistic Insight : The sulfonamide moiety acts as a transition-state analog, binding to conserved residues in enzyme active sites (e.g., carbonic anhydrase or metalloproteases). Kinetic assays (e.g., fluorescence quenching) reveal competitive inhibition with values in the nM–μM range .
- Experimental Design :
- Dose-Response Curves : Vary inhibitor concentration (0.1–100 μM) with fixed substrate.
- Crystallography : Co-crystallize with target enzymes to resolve binding modes (e.g., PDB ID 6XYZ) .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Case Study : Discrepancies in IC50 values (e.g., 10 μM vs. 50 μM) may arise from assay conditions:
Buffer Composition : Ionic strength (e.g., 150 mM NaCl vs. 50 mM Tris) affects ligand binding.
Enzyme Isoforms : Validate target specificity using isoform-selective assays (e.g., CA-II vs. CA-IX).
- Resolution : Meta-analysis of raw datasets and standardized protocols (e.g., NIH Assay Guidance Manual) .
Q. How can computational modeling guide the optimization of this compound derivatives?
- Methodology :
Docking Simulations (AutoDock Vina) : Screen derivatives for improved binding affinity to target proteins.
QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to predict bioactivity.
- Validation : Synthesize top candidates and validate via SPR (surface plasmon resonance) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Industrial Considerations :
- Continuous Flow Reactors : Improve yield (from 75% to 92%) and reduce reaction time (from 24h to 2h).
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale production .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary between DMSO-d6 and CDCl3?
- Root Cause : Solvent-induced shifts in DMSO-d6 enhance NH proton visibility but broaden aromatic signals.
- Solution : Compare spectra in both solvents and reference calculated chemical shifts (e.g., ACD/Labs or ChemDraw) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
